

1-Palmitoyl-2-linoleoyl-rac-glycerol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Palmitoyl-2-linoleoyl-rac-glycerol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, a significant diacylglycerol (DAG) species. This document details its chemical identity, physicochemical properties, role in critical signaling pathways, and relevant experimental protocols, serving as an essential resource for professionals in research and drug development.

Chemical Identity and Synonyms

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol composed of a glycerol backbone with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. The term "rac" (racemic) indicates a mixture of stereoisomers. This molecule is a key intermediate in lipid metabolism and an important second messenger in cellular signaling. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for **1-Palmitoyl-2-linoleoyl-rac-glycerol**

Category	Identifier
Systematic Name	[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[1]
Common Abbreviations	DG (16:0/18:2)
DAG (16:0/18:2)[2]	
DG 34:2[1][3]	
Lipid Shorthand	16:0/18:2-DAG
CAS Number	51621-26-2
PubChem CID	102427902[1]
HMDB ID	HMDB0007103[2]
ChEBI ID	CHEBI:82927

Physicochemical Properties

The physical and chemical characteristics of **1-Palmitoyl-2-linoleoyl-rac-glycerol** are crucial for its biological function and experimental handling. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol**

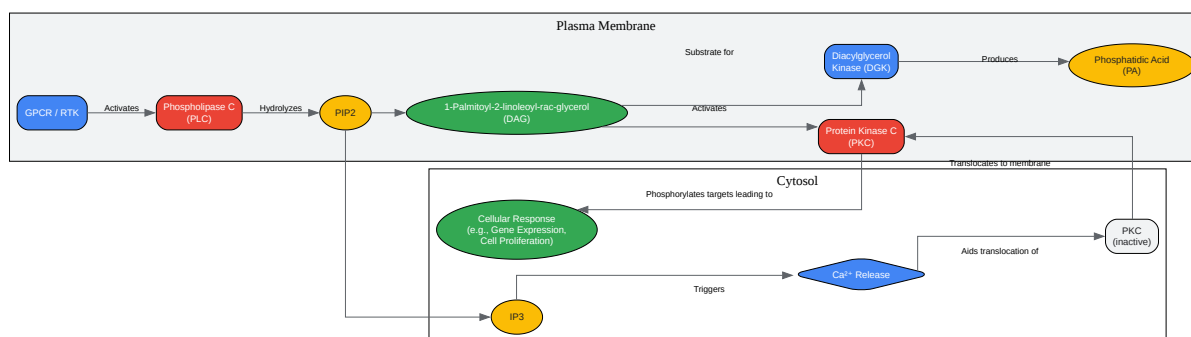
Property	Value	Source
Molecular Formula	C37H68O5	PubChem[1][3]
Molecular Weight	592.9 g/mol	PubChem[1][3]
Appearance	Solid	HMDB[2]
Solubility	Soluble in chloroform and methanol	N/A

Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway

1-Palmitoyl-2-linoleoyl-rac-glycerol, as a diacylglycerol, is a critical second messenger in the phosphoinositide signaling pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]

While IP₃ diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. Here, it activates several downstream effectors, most notably Protein Kinase C (PKC).[4] The activation of PKC by DAG initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

The signaling activity of DAG is tightly regulated. It is terminated by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), another signaling lipid. [2] This enzymatic conversion attenuates PKC signaling and initiates PA-mediated signaling events.



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Figure 1: The Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

Accurate quantification of **1-Palmitoyl-2-linoleoyl-rac-glycerol** and assessment of its downstream signaling events are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Cellular Diacylglycerol Content

This protocol describes a common enzymatic assay for the quantification of cellular DAG levels.^{[5][6]}

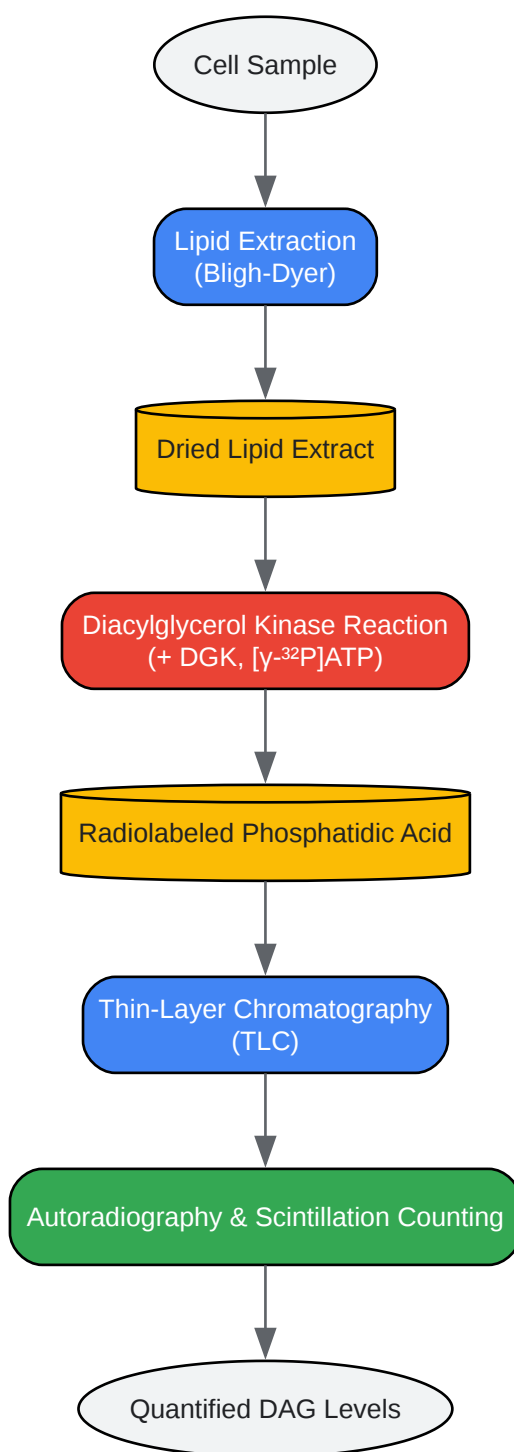
Principle: Cellular lipids are extracted, and the DAG present is phosphorylated by *E. coli* diacylglycerol kinase (DGK) in the presence of radiolabeled ATP ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$). The

resulting radiolabeled phosphatidic acid (PA) is then separated by thin-layer chromatography (TLC) and quantified.

Methodology:

- Cell Lysis and Lipid Extraction:
 - Harvest and wash cells with ice-cold PBS.
 - Lyse the cells using a suitable buffer.
 - Extract total lipids using the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v).
 - Vortex thoroughly and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a stream of nitrogen.
- Diacylglycerol Kinase Reaction:
 - Resuspend the dried lipid extract in a reaction buffer containing cardiolipin, octyl- β -glucoside, and DTT.
 - Add recombinant E. coli diacylglycerol kinase.
 - Initiate the reaction by adding [γ - 32 P]ATP or [γ - 33 P]ATP.
 - Incubate at room temperature for 30-60 minutes.
 - Stop the reaction by adding chloroform:methanol (2:1 v/v).
- Separation and Quantification of Radiolabeled Phosphatidic Acid:
 - Separate the lipids by thin-layer chromatography (TLC) on silica gel plates. A common solvent system is chloroform:methanol:acetic acid (65:15:5 v/v/v).
 - Visualize the radiolabeled PA using autoradiography or a phosphorimager.

- Scrape the silica corresponding to the PA spot and quantify the radioactivity using liquid scintillation counting.
- Calculate the amount of DAG in the original sample based on a standard curve generated with known amounts of DAG.



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Figure 2: Experimental workflow for the quantification of cellular DAG.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the kinase activity of PKC, a primary downstream effector of DAG.[\[7\]](#)

Principle: The activity of PKC is determined by its ability to phosphorylate a specific substrate peptide in the presence of cofactors, including DAG. The amount of phosphorylated substrate is then quantified, typically using radiolabeled ATP or specific antibodies.

Methodology:

- Preparation of Cell Lysates or Purified PKC:
 - Prepare cell lysates from control and stimulated cells.
 - Alternatively, use purified recombinant PKC isoforms.
- Kinase Reaction:
 - Prepare a reaction mixture containing a suitable buffer, a PKC substrate (e.g., myelin basic protein or a specific peptide substrate), and cofactors (phosphatidylserine and Ca^{2+}).
 - Add the cell lysate or purified PKC to the reaction mixture.
 - Initiate the reaction by adding a mixture of cold ATP and $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - Incubate at 30°C for 10-20 minutes.
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Quantification of Substrate Phosphorylation:
 - Spot the reaction mixture onto phosphocellulose paper.
 - Wash the paper extensively with phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.

- Measure the radioactivity incorporated into the substrate using a scintillation counter.
- Calculate the specific activity of PKC (e.g., in pmol of phosphate transferred per minute per mg of protein).

Conclusion

1-Palmitoyl-2-linoleoyl-rac-glycerol is a multifaceted molecule that plays a central role in lipid metabolism and cellular signaling. A thorough understanding of its properties, biological functions, and the experimental methods used to study it is essential for advancing research in areas such as signal transduction, metabolic diseases, and cancer biology. This technical guide provides a foundational resource for scientists and researchers, enabling further exploration into the intricate roles of this key diacylglycerol species.

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